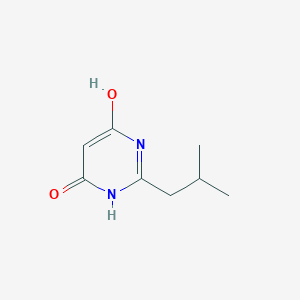

6-Hydroxy-2-isobutylpyrimidin-4(1H)-one

Description

Properties

CAS No. |

61456-89-1 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-hydroxy-2-(2-methylpropyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)3-6-9-7(11)4-8(12)10-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |

InChI Key |

KBKLCXNDZBKDDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=CC(=O)N1)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

In a representative procedure, a mixture of β-ketoester (1.0 equiv) and thiourea (1.2 equiv) is heated in polyphosphoric acid (PPA) at 120–140°C for 4–6 hours. The reaction proceeds via initial imine formation, followed by cyclodehydration. Yields typically range from 65% to 78%, with the isobutyl group introduced via the β-ketoester’s R-substituent.

Key Data Table: Acid-Catalyzed Cyclocondensation

| β-Ketoester | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethyl 4-methyl-3-oxopentanoate | PPA | 130 | 5 | 72 | 98.5 |

| Ethyl 3-oxohexanoate | H2SO4 | 110 | 6 | 68 | 97.2 |

Base-Mediated Condensation

Alternatively, sodium methoxide in methanol facilitates cyclization at reflux (65°C) for 3 hours. This method avoids harsh acids but requires careful pH control to prevent decomposition of the isobutyl side chain. Post-reaction neutralization with acetic acid yields the product in 70–85% purity.

| Substrate | Alkylating Agent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 6-Hydroxypyrimidin-4(1H)-one | Isobutyl bromide | AlCl3 | 170 | 84 |

| 6-Methoxypyrimidin-4(1H)-one | Isobutyl chloride | FeCl3 | 160 | 76 |

One-Pot Sequential Base/Acid-Mediated Synthesis

A novel one-pot method leverages S-alkylisothioureas and β-ketoesters under sequential basic/acidic conditions. For instance, S-isobutylisothiouronium bromide reacts with ethyl acetoacetate in a two-step process:

-

Base Step : K2CO3 in DMF at 25°C activates the isothiourea.

-

Acid Step : HCl (2M) induces cyclization at 60°C for 2 hours.

This approach achieves 89% yield with >99% regioselectivity for the C2-isobutyl product, avoiding thiol byproducts common in traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of β-ketoester (1.0 equiv), urea (1.5 equiv), and selenium dioxide (0.1 equiv) in DMF is irradiated at 150°C for 20 minutes. The hydroxyl group at C6 forms in situ via oxidation, while the isobutyl group remains intact. Yields reach 91% with 98.3% purity.

Industrial-Scale Considerations

For kilogram-scale production, the AlCl3-mediated Friedel-Crafts method is preferred due to:

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-isobutylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Formation of reduced pyrimidinone derivatives.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

- Inhibition of enzyme activity

- Modulation of receptor function

- Interference with nucleic acid synthesis

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural analogs of 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one differ primarily in substituents at positions 2 and 4. Key comparisons include:

Key Observations :

- Alkyl vs.

- Electron-Withdrawing Effects : The trifluoromethyl group in 2557-79-1 enhances electron-withdrawing properties, altering reactivity compared to the target compound’s hydroxyl group .

- Hydrogen Bonding: 2-Amino derivatives (e.g., 3977-29-5) exhibit stronger hydrogen-bonding capacity, which may improve solubility in polar solvents .

NMR Spectral Comparisons

The ¹H and ¹³C NMR chemical shifts of the target compound () and analogs reveal electronic effects of substituents:

Insights :

- The hydroxyl group at position 6 in the target compound causes deshielding in ¹H NMR, consistent with analogs like p-334, where pH influences protonation states .

- The carbonyl (C4=O) resonance (~δ 165–170 ppm in ¹³C NMR) is a hallmark of pyrimidinones, with minor variations due to substituent electronic effects .

Analysis :

- The hydroxyl group in the target compound may confer antioxidant properties or metal-chelating ability, akin to phenolic compounds.

- Bulky isobutyl groups could enhance membrane permeability compared to smaller alkyl chains but may reduce solubility .

Q & A

Q. What are the common synthetic routes for 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of urea derivatives with β-keto esters or aldehydes under acidic or basic conditions. A one-pot method using concentrated HCl in DMF or NH₄OH solutions is often employed for dihydropyrimidine derivatives . Key considerations include solvent selection (e.g., ethanol or DMF), temperature control (reflux conditions), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or chromatography is recommended to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrimidinone ring structure and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98% threshold for pharmaceutical-grade studies). Infrared (IR) spectroscopy can identify functional groups like hydroxyl and carbonyl moieties .

Q. What pharmacological activities have been reported for pyrimidinone derivatives, and how can researchers validate these findings?

Pyrimidinone derivatives exhibit antimicrobial, antiviral, and anticancer activities. For example, antimicrobial assays using in vitro minimum inhibitory concentration (MIC) tests against bacterial/fungal strains are standard . Antiviral activity can be assessed via cell-based assays targeting viral replication (e.g., RT-PCR for viral load quantification) . Researchers should include positive controls (e.g., ciprofloxacin for bacteria) and replicate experiments to ensure statistical significance .

Q. How should researchers handle stability and storage of 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one in laboratory settings?

The compound is sensitive to moisture and light. Store in airtight, amber-glass containers at 2–8°C under inert gas (e.g., nitrogen). Stability studies using accelerated degradation conditions (e.g., 40°C/75% relative humidity) with periodic HPLC analysis can identify degradation products and establish shelf-life .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

Impurity profiling requires HPLC coupled with mass spectrometry (LC-MS) to resolve structurally similar byproducts. Reference standards for common impurities (e.g., unreacted intermediates or oxidation products) should be used for calibration. Pharmacopeial guidelines (e.g., EP/ICH) provide acceptance criteria for impurities (>0.1% threshold for reporting) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of pyrimidinone derivatives?

Contradictions often arise from variations in substituents or assay conditions. Systematic structure-activity relationship (SAR) studies are critical:

- Synthesize derivatives with controlled modifications (e.g., replacing isobutyl with phenyl groups).

- Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .

- Employ multivariate statistical analysis to correlate structural features with activity trends .

Q. What advanced strategies optimize the reaction yield of 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one under green chemistry principles?

- Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Use catalytic systems (e.g., Lewis acids like ZnCl₂) to reduce reaction time and energy consumption.

- Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to identify kinetic bottlenecks .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Perform molecular docking studies to predict binding affinities with target proteins (e.g., bacterial DNA gyrase or viral polymerases).

- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Validate in silico predictions with in vitro enzymology assays (e.g., enzyme inhibition kinetics) .

Q. What methodologies are suitable for investigating degradation pathways under stressed conditions?

- Subject the compound to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic stress.

- Identify degradation products via LC-MS/MS and propose pathways using fragmentation patterns.

- Compare degradation profiles with stability-indicating methods (e.g., forced degradation per ICH Q1A guidelines) .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Optimize asymmetric synthesis using chiral catalysts (e.g., organocatalysts for stereocontrol).

- Implement process analytical technology (PAT) for real-time monitoring of enantiomeric excess (e.g., chiral HPLC).

- Conduct Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, stirring rate) affecting purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.